2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 1401350-37-5
Cat. No.: VC8238117
Molecular Formula: C14H22BNO3
Molecular Weight: 263.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1401350-37-5 |
|---|---|
| Molecular Formula | C14H22BNO3 |
| Molecular Weight | 263.14 g/mol |
| IUPAC Name | 2-propan-2-yloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C14H22BNO3/c1-10(2)17-12-9-7-8-11(16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |
| Standard InChI Key | VGQCSDQDLUQHJL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
The compound has the molecular formula C₁₄H₂₂BNO₃ and a molecular weight of 263.14 g/mol . Its IUPAC name, 2-propan-2-yloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reflects the substitution pattern (Figure 1). The boronate ester moiety enhances stability and reactivity in Suzuki-Miyaura couplings, while the isopropoxy group influences solubility and steric effects.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1401350-37-5 | |
| Molecular Formula | C₁₄H₂₂BNO₃ | |
| Molecular Weight | 263.14 g/mol | |
| InChIKey | VGQCSDQDLUQHJL-UHFFFAOYSA-N | |
| Purity (Typical) | ≥95% |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential functionalization of the pyridine ring:
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Pyridine Core Formation: Achieved via Hantzsch condensation or direct halogenation.
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Isopropoxy Introduction: Nucleophilic substitution using isopropyl alcohol and a halogenated precursor (e.g., 2-chloro-6-bromopyridine).
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Borylation: Reaction with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene/ethanol.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | PBr₃ or NBS in DCM, 0°C to RT | 60–75% |
| Isopropoxy Substitution | Isopropyl alcohol, K₂CO₃, DMF, 80°C | 70–85% |
| Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 100°C | 50–65% |
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield (≥80%) and reduce reaction times. Automated purification systems, such as simulated moving bed chromatography, ensure high purity (>98%).
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a key intermediate in kinase inhibitor synthesis. For example, it facilitates the construction of EGFR inhibitors by enabling selective C–C bond formation.
Polymer Science
Incorporating the boronate ester into polymers improves thermal stability (e.g., Tg increases by 20–40°C) and mechanical strength . Applications include:
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Conductive Polymers: Used in organic photovoltaics (PCE ≈ 8–12%).
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Self-Healing Materials: Boronate esters enable dynamic covalent networks .
Green Chemistry
The compound’s stability in aqueous media supports solvent-free reactions, reducing waste in API synthesis .
| Aspect | Recommendation |
|---|---|
| Storage | Inert atmosphere (N₂/Ar), –20°C |
| Handling | PPE (gloves, goggles), fume hood |
| Disposal | Incineration with scrubbers |
Comparative Analysis with Analogues
Positional Isomers
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5-Substituted Isomer (CAS 871839-91-7): Lower reactivity in Suzuki couplings due to steric hindrance .
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3-Substituted Isomer (CAS 848243-25-4): Prefers electrophilic aromatic substitution over cross-coupling .
Functional Group Variations
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Trifluoromethyl Derivatives: Enhanced metabolic stability but reduced solubility (e.g., LogP = 3.5) .
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Hydroxyl Analogues: Susceptible to oxidation, limiting industrial use .
Future Directions
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